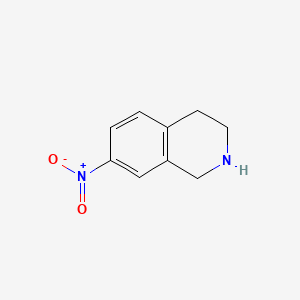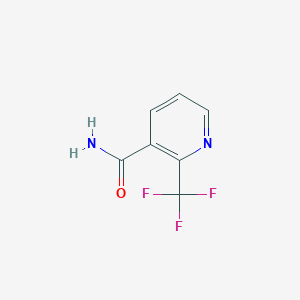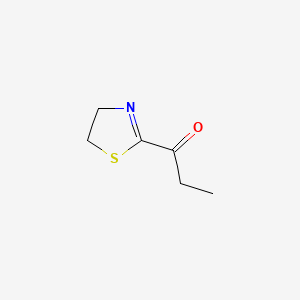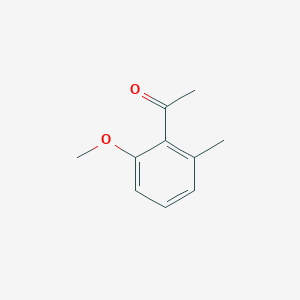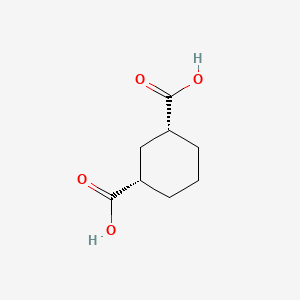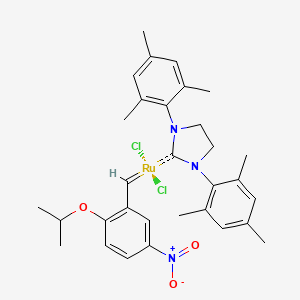
nitro-Grela
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
nitro-Grela is a complex organometallic compound that has garnered significant interest in the field of chemistry due to its unique structure and potential applications. This compound features a ruthenium center coordinated with a variety of ligands, including imidazolidinylidene and nitrophenyl groups, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nitro-Grela typically involves the coordination of ruthenium with the respective ligands under controlled conditions. One common method involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with the imidazolidinylidene ligand in the presence of a base. The nitrophenyl ligand is then introduced through a subsequent reaction step, often involving a coupling reaction with a suitable reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
nitro-Grela undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various ligands such as phosphines, amines, or halides; reactions may require heating and the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the original compound, while reduction can produce reduced forms with altered oxidation states of ruthenium. Substitution reactions result in new complexes with different ligands coordinated to the ruthenium center .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, nitro-Grela is used as a catalyst in various organic transformations. Its unique structure allows it to facilitate reactions such as hydrogenation, oxidation, and cross-coupling with high efficiency and selectivity .
Biology and Medicine
The compound has shown potential in biological and medicinal applications due to its ability to interact with biomolecules. It has been studied for its anticancer properties, where it can induce apoptosis in cancer cells through interaction with DNA and other cellular targets .
Industry
In the industrial sector, this ruthenium complex is explored for its use in materials science, particularly in the development of advanced materials with specific electronic and catalytic properties. Its stability and reactivity make it suitable for incorporation into various industrial processes .
Wirkmechanismus
The mechanism of action of nitro-Grela involves its interaction with molecular targets through coordination chemistry. The ruthenium center can form bonds with various substrates, facilitating catalytic transformations. In biological systems, the compound can bind to DNA, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitrophenyl)methylidene]ruthenium
- [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium
Uniqueness
Compared to similar compounds, nitro-Grela exhibits unique properties due to the presence of both nitrophenyl and imidazolidinylidene ligands. This combination enhances its reactivity and stability, making it a versatile catalyst and a promising candidate for various applications in chemistry, biology, and industry .
Eigenschaften
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C10H11NO3.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h9-12H,7-8H2,1-6H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQSRSPQJIAORC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)[N+](=O)[O-])OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37Cl2N3O3Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
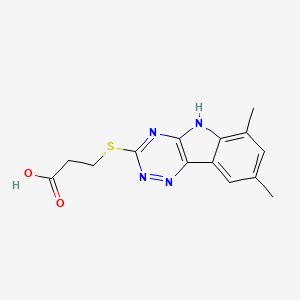
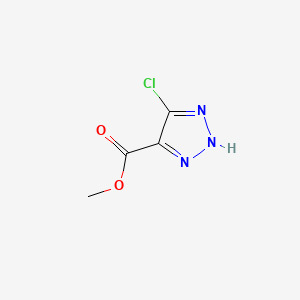
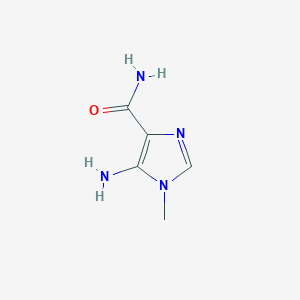
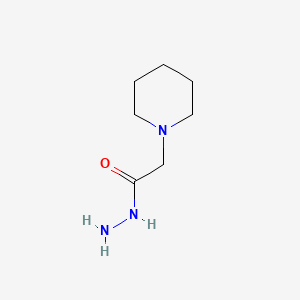
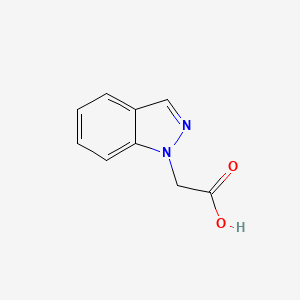
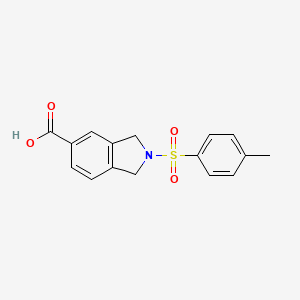
![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)
